Cas no 1706436-03-4 (Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate)

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate is a fluorinated and chlorinated nicotinate derivative featuring a piperidine substitution at the 6-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both chloro and fluoro substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. The piperidine moiety contributes to improved solubility and potential binding affinity in target applications. Its ester group offers further derivatization flexibility, making it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate structure
1706436-03-4 structure
Product Name:Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate
CAS No:1706436-03-4
MF:C12H14ClFN2O2
MW:272.703165531158
CID:4703733
Update Time:2025-05-20

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate
    • Methyl 2-chloro-5-fluoro-6-(piperidin-1-yl)nicotinate
    • methyl 2-chloro-5-fluoro-6-(piperidin-1-yl)pyridine-3-carboxylate
    • Inchi: 1S/C12H14ClFN2O2/c1-18-12(17)8-7-9(14)11(15-10(8)13)16-5-3-2-4-6-16/h7H,2-6H2,1H3
    • InChI Key: RHGJUAYXQSCSSE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)C=C(C(=N1)N1CCCCC1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Topological Polar Surface Area: 42.4

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Methyl2-chloro-5-fluoro-6-(piperidin-1-yl)nicotinate
1706436-03-4 97%
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Additional information on Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate (CAS No. 1706436-03-4): An Overview of Its Properties and Applications

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate (CAS No. 1706436-03-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate.

Chemical Structure and Properties

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate is a member of the nicotinate family, featuring a substituted pyridine ring with a methyl ester group, a chloro substituent at the 2-position, a fluoro substituent at the 5-position, and a piperidine ring at the 6-position. The molecular formula of this compound is C14H15ClFNO2, with a molecular weight of approximately 295.72 g/mol. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting candidate for various applications.

The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-based reactions and biological assays. Additionally, the presence of the piperidine ring and the ester group contributes to its lipophilicity, which is crucial for its bioavailability and cellular uptake.

Synthesis Methods

The synthesis of Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate has been reported using various methodologies. One common approach involves the reaction of 2-chloro-5-fluoronicotinic acid with piperidine to form the corresponding amide, followed by esterification with methanol to yield the final product. This method typically proceeds under mild conditions and can be optimized to achieve high yields and purity.

Another synthetic route involves the coupling of 2-chloro-5-fluoronicotinoyl chloride with piperidine to form the amide intermediate, which is then methylated using methanol in the presence of a suitable catalyst. This approach offers flexibility in terms of reaction conditions and can be adapted to large-scale production processes.

Biological Activities

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate has been studied for its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications. Recent research has shown that this compound exhibits potent activity as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes.

In vitro studies have demonstrated that Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate can selectively bind to specific subtypes of nAChRs, such as α4β2 and α7 subunits, which are implicated in cognitive function and neurodegenerative diseases. This selective binding profile suggests that the compound may have therapeutic potential for conditions such as Alzheimer's disease and schizophrenia.

Beyond its neuropharmacological effects, Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate has also shown anti-inflammatory properties. In vivo studies using animal models have indicated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings highlight its potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Future Prospects

The promising preclinical results for Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate have led to increased interest in its clinical development. Several phase I clinical trials are currently underway to evaluate its safety and pharmacokinetic profile in humans. Preliminary data from these trials suggest that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.

If these initial trials prove successful, further phase II and III trials will be conducted to assess the efficacy of Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate in treating specific diseases. The compound's unique combination of neuropharmacological and anti-inflammatory activities makes it a versatile candidate for addressing multiple therapeutic areas.

Conclusion

In conclusion, Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate (CAS No. 1706436-03-4) is a promising compound with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that make it suitable for various biological activities, including modulation of nicotinic acetylcholine receptors and anti-inflammatory effects. Ongoing clinical trials will provide further insights into its safety and efficacy, paving the way for potential therapeutic uses in treating neurological disorders and inflammatory conditions.

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